molecular formula C16H24O2 B8296822 Isononyl Benzoate CAS No. 670241-72-2

Isononyl Benzoate

Cat. No. B8296822
Key on ui cas rn: 670241-72-2
M. Wt: 248.36 g/mol
InChI Key: BBVARVTURNYWGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07638568B2

Procedure details

A 4 liter distillation flask with top-mounted water separator and reflux condenser and also with a sampling port and thermometer was charged with 976 g of benzoic acid (8 mol), 1728 g of isononanol from Oxeno Olefinchemie GmbH (12 mol) and 0.59 g of butyl titanate (0.06% by weight based on the amount of acid) and this initial charge was heated at boiling under a nitrogen atmosphere. The water of reaction produced during the esterification was taken off at regular intervals. When the acid number fell below 0.1 mg KOH/g (after about 3 hours) the mixture was first cooled to below 60° C. and a 20 cm packed column was mounted. Thereafter the pressure was reduced to 2 mbar and first of all the excess alcohol was removed by distillation (temperature at the top of the column about 120° C.). Thereafter the batch was cooled to 80° C. and transferred to a 4 liter reaction flask with dip tube, top-mounted dropping funnel and column, and attached to a Claisen bridge. It was then neutralized with 5% strength by weight aqueous sodium hydroxide solution (5-fold excess of alkali) and stirred for 30 minutes more. Subsequently it was heated to 190° C. under reduced pressure (about 10 mbar). Then 8% by weight of fully demineralized water, based on the amount of crude ester employed, was added dropwise at constant temperature through the dropping funnel. Care was taken during this procedure to ensure that the overhead temperature did not climb above 120° C. Following the addition of water the heating was shut off and the mixture was cooled under reduced pressure. The ester was filtered off at room temperature on a suction filter with filter paper and filter aid. Gas chromatography indicated a purity for the ester of 99.7%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
976 g
Type
reactant
Reaction Step Three
Quantity
1728 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.59 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17].CC(C(O)=O)C1C=CC(CC2C(=O)CCC2)=CC=1.[OH-].[K+].[OH-].[Na+]>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O>[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH:16]([CH3:18])[CH3:17])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4,5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
976 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
1728 g
Type
reactant
Smiles
C(CCCCCC(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
Name
Quantity
0.59 g
Type
catalyst
Smiles
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
A 4 liter distillation flask with top-mounted water separator
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
this initial charge
TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
produced during the esterification
CUSTOM
Type
CUSTOM
Details
(after about 3 hours)
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was first cooled to below 60° C.
CUSTOM
Type
CUSTOM
Details
was removed by distillation (temperature at the top of the column about 120° C.)
CUSTOM
Type
CUSTOM
Details
transferred to a 4 liter reaction flask with dip tube
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently it was heated to 190° C. under reduced pressure (about 10 mbar)
ADDITION
Type
ADDITION
Details
was added dropwise at constant temperature through the dropping funnel
CUSTOM
Type
CUSTOM
Details
did not climb above 120° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled under reduced pressure
FILTRATION
Type
FILTRATION
Details
The ester was filtered off at room temperature on a suction
FILTRATION
Type
FILTRATION
Details
filter
FILTRATION
Type
FILTRATION
Details
with filter paper
FILTRATION
Type
FILTRATION
Details
filter aid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)OCCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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